molecular formula C17H19NO2 B3807304 N-benzyl-8-methoxy-3-chromanamine

N-benzyl-8-methoxy-3-chromanamine

Cat. No.: B3807304
M. Wt: 269.34 g/mol
InChI Key: RADPZLVPRYSAOO-UHFFFAOYSA-N
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Description

N-Benzyl-8-methoxy-3-chromanamine is a chroman-derived amine featuring a benzyl group at the nitrogen atom, a methoxy substituent at the 8-position of the chroman ring, and an amine group at the 3-position. Chroman derivatives are widely studied for their biological activities, including CNS modulation and antimicrobial properties.

Properties

IUPAC Name

N-benzyl-8-methoxy-3,4-dihydro-2H-chromen-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-19-16-9-5-8-14-10-15(12-20-17(14)16)18-11-13-6-3-2-4-7-13/h2-9,15,18H,10-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADPZLVPRYSAOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCC(C2)NCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares N-benzyl-8-methoxy-3-chromanamine with structurally related compounds from the evidence:

Compound Name Core Structure Substituents Functional Groups Key Properties/Applications
This compound Chroman 8-OCH₃, 3-NH(C₆H₅CH₂) Amine, Methoxy, Benzyl Hypothetical CNS activity
5-Alkoxy-2H-chromen-8-amines (e.g., 10a–c) Chromene 5-alkoxy, 8-NH₂ Amine, Ether Antimicrobial agents, synthetic intermediates
7-Methoxy-3-chromanone Chroman 7-OCH₃, 3-ketone Ketone, Methoxy Precursor for heterocyclic synthesis
7-Methoxy-4-methylcoumarin Coumarin 7-OCH₃, 4-CH₃ Lactone, Methoxy Fluorescent probes, enzyme inhibition

Key Observations :

  • Substituent Position: The 8-methoxy group in the target compound contrasts with the 7-methoxy position in analogs like 7-methoxy-3-chromanone.
  • Amine vs. Ketone: The 3-amine group in this compound differentiates it from 7-methoxy-3-chromanone (3-ketone). Amines enhance solubility and enable interactions with receptors, whereas ketones may limit bioavailability due to metabolic oxidation .

Comparison :

  • This compound likely requires a benzylation step post-amine formation, differing from 5-alkoxy-2H-chromen-8-amines, which prioritize alkoxy substitution.

Pharmacological and Chemical Stability

  • 5-Alkoxy-2H-chromen-8-amines exhibit moderate antimicrobial activity (MIC: 8–32 µg/mL against S. aureus), attributed to their amine-ether interplay .
  • 7-Methoxy-3-chromanone is stable under acidic conditions but prone to ring-opening in strong bases due to its ketone group .
  • This compound : The benzyl group may enhance lipophilicity (predicted LogP: ~3.5), favoring blood-brain barrier penetration, while the 8-methoxy group could reduce metabolic degradation compared to 7-methoxy analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-8-methoxy-3-chromanamine
Reactant of Route 2
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N-benzyl-8-methoxy-3-chromanamine

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